molecular formula C16H20N2O5 B3165071 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid CAS No. 896418-10-3

3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid

カタログ番号: B3165071
CAS番号: 896418-10-3
分子量: 320.34 g/mol
InChIキー: OKSDZSBPWLCNAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid is a synthetic organic compound featuring a piperazine core linked to a 3-methylphenoxy-acetyl group and a 3-oxopropanoic acid moiety. Its structure integrates a substituted aromatic ring (3-methylphenoxy), a piperazine-based linker, and a carboxylic acid functional group.

特性

IUPAC Name

3-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-12-3-2-4-13(9-12)23-11-15(20)18-7-5-17(6-8-18)14(19)10-16(21)22/h2-4,9H,5-8,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDZSBPWLCNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C16H20N2O5C_{16}H_{20}N_{2}O_{5}. The structure features a piperazine ring, a phenoxyacetyl group, and an oxopropanoic acid moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized that the piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets involved in cellular signaling pathways.

Biological Activity Overview

Research has indicated several areas where 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid exhibits biological activity:

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntitumorSimilar compounds showed cytotoxicity against human tumor cell lines.
Neurotransmitter InteractionPotential modulation of serotonin/dopamine receptors suggested by structure.
Anti-inflammatoryRelated compounds demonstrated anti-inflammatory effects in vitro.

Detailed Research Findings

  • Antitumor Activity : A study examining various piperazine derivatives found that some exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperazine ring can enhance antitumor activity. Further investigation into 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid could elucidate its potential in cancer therapy .
  • Neurotransmitter Modulation : The structural similarity to known piperazine-based drugs indicates the possibility of this compound interacting with neurotransmitter systems. Research into related compounds has shown promise in treating mood disorders by modulating serotonin receptor activity .
  • Anti-inflammatory Properties : Compounds structurally related to 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid have been evaluated for their anti-inflammatory effects, demonstrating the ability to reduce pro-inflammatory cytokine production in vitro .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (Phenoxy Group) Key Features
3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid C16H20N2O5* ~320.34* 3-Methylphenoxy Meta-methyl substitution; likely lower polarity than methoxy analogs
3-(4-[(4-Methylphenoxy)acetyl]piperazin-1-yl)-3-oxopropanoic acid C16H20N2O5 320.34 4-Methylphenoxy Para-methyl substitution; may exhibit distinct crystallinity/bioactivity
3-{4-[2-(4-Methoxyphenoxy)acetyl]-1-piperazinyl}-3-oxopropanoic acid C16H20N2O6 336.35 4-Methoxyphenoxy Para-methoxy substitution; higher polarity due to electron-donating group
3-{4-[2-(2-Methoxyphenoxy)acetyl]-1-piperazinyl}-3-oxopropanoic acid C16H20N2O6 336.35 2-Methoxyphenoxy Ortho-methoxy substitution; potential steric hindrance effects

*Inferred from the 4-methyl analog in ; exact mass may vary slightly.

Structural Variations and Implications

Substituent Position: The 3-methylphenoxy group in the target compound introduces meta-substitution, which may alter electronic effects (e.g., resonance stabilization) compared to para-substituted analogs (e.g., 4-methylphenoxy in ). Para-substituents often enhance symmetry and crystallinity, as seen in the 58% yield of ND-8 (a para-chlorophenyl analog) in . Methoxy vs.

Synthesis and Yield :

  • Piperazine-acetyl derivatives in show yields ranging from 25% (CD-9) to 58% (ND-8), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., chlorine in ND-7) may reduce reactivity during coupling steps, whereas electron-donating groups (e.g., methoxy) could improve intermediate stability .

Physicochemical Properties: The 3-oxopropanoic acid moiety contributes to acidity (pKa ~3–4), enhancing solubility in basic environments. Molecular weight differences (e.g., 320.34 vs. 336.35 in methoxy analogs) reflect substituent contributions, which may influence pharmacokinetic properties like bioavailability .

Q & A

Q. Q1. What laboratory methods are commonly used to synthesize 3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid?

A1. The compound is synthesized via a peptide coupling reaction. A typical protocol involves reacting a piperazine derivative with 2-(3-methylphenoxy)acetic acid using coupling reagents such as HOBt (hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF. Triethylamine (NEt₃) is added to maintain basic conditions. Purification is achieved via column chromatography or recrystallization, with final purity verified by HPLC (≥97%) .

Basic Structural Characterization

Q. Q2. Which spectroscopic techniques are employed to confirm the structure of this compound?

A2. Key methods include:

  • X-ray crystallography for resolving the crystal structure and stereochemistry (e.g., piperazine ring conformation) .
  • FTIR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .
  • NMR (¹H/¹³C) to assign protons and carbons, particularly the methylphenoxy group (δ 2.3 ppm for CH₃) and piperazine signals (δ 3.2–3.8 ppm) .

Advanced Synthesis Optimization

Q. Q3. How can reaction yield and purity be optimized during synthesis?

A3. Critical parameters include:

  • Stoichiometric ratios : A 1.1:1 molar ratio of carboxylic acid to piperazine derivative minimizes side products.
  • Reaction time : Extended stirring (24–48 hours) ensures complete coupling.
  • Purification : Gradient elution in column chromatography (e.g., 5–10% methanol in dichloromethane) or recrystallization from ethanol improves purity. Monitor by TLC and HPLC .

Pharmacological Activity Assessment

Q. Q4. What in vitro assays are suitable for evaluating this compound’s biological activity?

A4. Design assays targeting:

  • Enzyme inhibition : Use fluorogenic substrates or radiometric assays for kinases or phosphatases (e.g., phosphatase inhibition studies as in PF-06465469 analogs) .
  • Cell-based models : Assess cytotoxicity (MTT assay) or receptor binding (e.g., GPCRs) in HEK293 or CHO cells. Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculation) .

Data Contradiction Resolution

Q. Q5. How should researchers address discrepancies in reported biological activity data?

A5. Steps include:

  • Replicate experiments : Ensure consistency in cell lines, assay conditions (pH, temperature), and compound purity (HPLC ≥97%) .
  • Control variables : Test for batch-to-batch variability (e.g., residual solvents via GC-MS).
  • Meta-analysis : Compare structural analogs (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) to identify structure-activity trends .

Analytical Quantification

Q. Q6. What HPLC conditions are recommended for quantifying this compound?

A6. Use a reversed-phase C18 column with:

  • Mobile phase : Acetonitrile:water (70:30 v/v) + 0.1% trifluoroacetic acid.
  • Flow rate : 1.0 mL/min.
  • Detection : UV at 254 nm. Calibrate with a certified reference standard (purity ≥95%) .

Advanced Structural Analysis

Q. Q7. How can computational modeling predict this compound’s interaction with biological targets?

A7. Perform:

  • Docking studies : Use AutoDock Vina with the compound’s SMILES string (from PubChem) and target protein PDB files (e.g., kinases) .
  • MD simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100 ns trajectories. Validate with experimental IC₅₀ values .

Stability Profiling

Q. Q8. How is the compound’s stability assessed under varying storage conditions?

A8. Conduct accelerated stability studies :

  • Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • pH stability : Test in buffers (pH 1–13) at 37°C; identify degradation products via LC-MS .

Notes

  • Basic questions focus on foundational techniques (synthesis, characterization).
  • Advanced questions address optimization, data reconciliation, and predictive modeling.
  • Methodological rigor and cross-validation with structural analogs are emphasized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-[2-(3-Methylphenoxy)acetyl]piperazin-1-yl]-3-oxopropanoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。